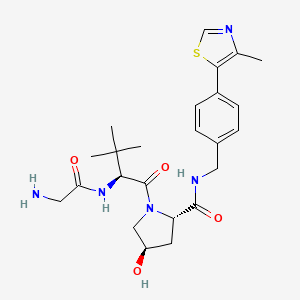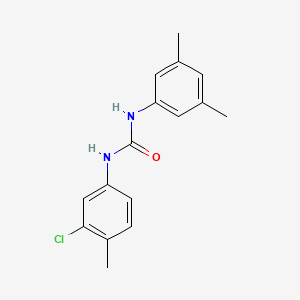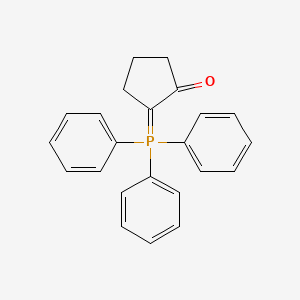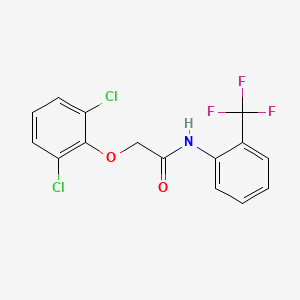
5,7-Dihydroxytryptamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxytryptamine hydrobromide is a chemical compound known for its neurotoxic properties. It is primarily used in scientific research to selectively destroy serotonergic neurons, thereby decreasing serotonin concentrations in the brain . This compound is structurally related to serotonin and is often used in studies investigating the role of serotonin in various physiological and pathological processes.
Métodos De Preparación
The synthesis of 5,7-Dihydroxytryptamine hydrobromide involves several steps. The starting material is typically 5-hydroxytryptamine (serotonin), which undergoes hydroxylation at the 7-position to yield 5,7-dihydroxytryptamine. The compound is then converted to its hydrobromide salt form to enhance its stability and solubility
Análisis De Reacciones Químicas
5,7-Dihydroxytryptamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, although this is less common in research applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,7-Dihydroxytryptamine hydrobromide is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Pharmacology: Employed in drug development studies to assess the impact of serotonin depletion on the efficacy of various pharmacological agents.
Behavioral Studies: Utilized in animal models to investigate the behavioral effects of serotonin depletion, providing insights into conditions like depression and anxiety.
Mecanismo De Acción
The primary mechanism of action of 5,7-Dihydroxytryptamine hydrobromide involves its uptake by serotonergic neurons via the serotonin transporter. Once inside the neuron, the compound undergoes oxidation to form reactive quinone species, which induce oxidative stress and neuronal damage. This selective neurotoxicity leads to the depletion of serotonin in the affected brain regions . The compound is often administered in conjunction with desmethylimipramine to inhibit the norepinephrine transporter and enhance its selectivity for serotonergic neurons .
Comparación Con Compuestos Similares
5,7-Dihydroxytryptamine hydrobromide is often compared with other neurotoxic tryptamines, such as:
5,6-Dihydroxytryptamine: Another neurotoxin used to selectively destroy serotonergic neurons, but with slightly different selectivity and potency.
6-Hydroxydopamine: Primarily used to lesion dopaminergic neurons, but can also affect serotonergic neurons under certain conditions.
para-Chlorophenylalanine: A compound that inhibits serotonin synthesis rather than inducing neuronal damage.
The uniqueness of
Propiedades
Fórmula molecular |
C10H13BrN2O2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indole-5,7-diol;hydrobromide |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Clave InChI |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




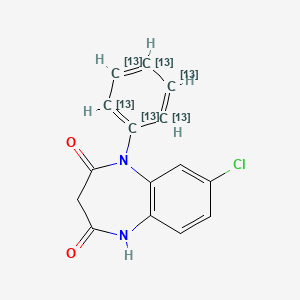

![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)

